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11-Hydroxyicosa-5,8,12,14-tetraenoic acid

CYP1B1 allosteric activation enantioselectivity cardiovascular pharmacology

11-Hydroxyicosa-5,8,12,14-tetraenoic acid, commonly designated 11-HETE, is a mid-chain hydroxyeicosatetraenoic acid (HETE) belonging to the eicosanoid family of arachidonic acid (AA)-derived lipid mediators. It is formed via both enzymatic (predominantly by cytochrome P450 1B1 [CYP1B1] and CYP2C8) and non-enzymatic (oxidative) pathways, distinguishing it from the majority of HETEs that are primarily lipoxygenase products.

Molecular Formula C20H32O3
Molecular Weight 320.5 g/mol
CAS No. 73804-65-6
Cat. No. B163575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Hydroxyicosa-5,8,12,14-tetraenoic acid
CAS73804-65-6
Synonyms11-HETE
11-hydroxy-5,8,12,14-eicosatetraenoic acid
11-hydroxy-5,8,12,14-eicosatetraenoic acid, (E,Z,Z,Z)-isomer
11-hydroxy-5,8,12,14-eicosatetraenoic acid, (R)-(E,Z,Z,Z)-isomer
11-hydroxy-5,8,12,14-eicosatetraenoic acid, (S)-(E,Z,Z,Z)-isome
Molecular FormulaC20H32O3
Molecular Weight320.5 g/mol
Structural Identifiers
SMILESCCCCCC=CC=CC(CC=CCC=CCCCC(=O)O)O
InChIInChI=1S/C20H32O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)
InChIKeyGCZRCCHPLVMMJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11-Hydroxyicosa-5,8,12,14-tetraenoic Acid (11-HETE, CAS 73804-65-6): Product Description and In-Class Positioning for Scientific Procurement


11-Hydroxyicosa-5,8,12,14-tetraenoic acid, commonly designated 11-HETE, is a mid-chain hydroxyeicosatetraenoic acid (HETE) belonging to the eicosanoid family of arachidonic acid (AA)-derived lipid mediators [1]. It is formed via both enzymatic (predominantly by cytochrome P450 1B1 [CYP1B1] and CYP2C8) and non-enzymatic (oxidative) pathways, distinguishing it from the majority of HETEs that are primarily lipoxygenase products [2]. The commercial product is typically supplied as the racemic (±) mixture (CAS 73804-65-6, purity ≥98%, MW 320.47), consisting of both (R)- and (S)-enantiomers that exhibit markedly divergent biological activities [1]. 11-HETE has been identified as a CYP450 activator that upregulates CYP1B1, CYP1A1, CYP4A11, CYP4F11, and CYP4F2 mRNA expression, induces cellular hypertrophy in human cardiomyocytes, and serves as a validated biomarker of lipid peroxidation and cardiovascular risk [1][3].

Why Mid-Chain HETEs and Other AA Metabolites Cannot Substitute for 11-HETE in Cardiovascular and CYP Research


Although 11-HETE shares the C20:4 backbone with other mid-chain HETEs (5-, 12-, 15-HETE), their biosynthetic origins, receptor interactions, and CYP induction profiles are non-redundant. 11-HETE is uniquely generated by CYP1B1 and CYP2C8 rather than by lipoxygenases, and only its (S)-enantiomer acts as an allosteric activator of CYP1B1—a property absent in 12-HETE, 15-HETE, 20-HETE, and EETs [1]. Moreover, clinical cohort data demonstrate that 11-HETE independently predicts acute myocardial infarction (HR 5.99 at cut-off ≥4.77 ng/mL) with a distinct risk magnitude compared to 12-HETE (HR 5.38) or 15-HETE (HR 5.11), indicating that these metabolites capture non-interchangeable pathophysiological signals [2]. Substituting 11-HETE with a generic 'mid-chain HETE' or a structurally adjacent regioisomer therefore introduces both mechanistic and quantitative confounds that invalidate experimental conclusions and biomarker interpretations [1][2].

Quantitative Evidence Guide: How 11-HETE Differentiates from Its Closest Analogs in Head-to-Head and Cross-Study Comparisons


Enantioselective Allosteric Activation of CYP1B1: 11(S)-HETE vs. 11(R)-HETE in Recombinant Human CYP1B1

Among the two enantiomers of 11-HETE, only the (S)-enantiomer functions as an allosteric activator of human recombinant CYP1B1, producing a concentration-dependent increase in Vmax without affecting Km. At 10 nM, 11(S)-HETE increased Vmax by 1.5-fold (from 15.4 ± 2.2 to 23.0 ± 3.3 pmol/min/pmol P450, p < 0.05), whereas 11(R)-HETE produced no significant change in Vmax at any concentration tested (0.5–40 nM) [1]. In human liver microsomes, 11(S)-HETE increased CYP1B1-mediated EROD activity to 183% of control at 100 nM, compared to 145% for 11(R)-HETE at the same concentration [1]. This enantioselective allosteric activation mechanism is not reported for 5-HETE, 12-HETE, 15-HETE, or 20-HETE.

CYP1B1 allosteric activation enantioselectivity cardiovascular pharmacology

Divergent CYP Induction Fingerprint: 11(S)-HETE vs. 11(R)-HETE in Human Cardiomyocytes

In RL-14 human fetal ventricular cardiomyocytes treated with 20 µM of each enantiomer for 24 h, 11(S)-HETE and 11(R)-HETE produced overlapping yet distinguishable CYP induction signatures [1]. Both enantiomers significantly upregulated CYP1B1, CYP1A1, CYP4A11, CYP4F2, and CYP4F11 mRNA, but the (S)-enantiomer was consistently more potent: CYP1B1 mRNA increase 142% (S) vs. 116% (R); CYP4F11 mRNA increase 416% (S) vs. 238% (R); CYP4F2 mRNA increase 257% (S) vs. 167% (R); CYP4A11 mRNA increase 90% (S) vs. 70% (R) [1]. Critically, only 11(S)-HETE significantly induced CYP2J2 mRNA (+47%) and CYP2J protein (+135%), while 11(R)-HETE had no effect on CYP2J2 expression [1]. This CYP2J2 selectivity is not shared by 12-HETE or 15-HETE, which are primarily lipoxygenase products with different CYP modulation profiles.

CYP induction profiling cardiomyocyte hypertrophy enantiomer comparison

Cellular Hypertrophy Induction Potency: 11(S)-HETE vs. 11(R)-HETE in Human Cardiomyocytes

In RL-14 human fetal ventricular cardiomyocytes, both 11-HETE enantiomers induced cellular hypertrophy, but the (S)-enantiomer was significantly more potent across multiple markers [1]. 11(S)-HETE at 20 µM for 24 h increased ANP expression by 231%, β-MHC by 499%, and β/α-MHC ratio by 107% vs. control; whereas 11(R)-HETE increased only β/α-MHC ratio (by 132%) with non-significant effects on ANP and β-MHC [1]. ACTA-1 (skeletal α-actin) was increased 282% by 11(S)-HETE vs. only 46% (non-significant) by 11(R)-HETE [1]. Cell surface area increased by 34% (S) vs. 29% (R) [1]. This potency difference is mechanistically linked to the enantioselective allosteric activation of CYP1B1 by 11(S)-HETE, and has been independently confirmed in AC16 human adult cardiomyocytes under inflammatory stimulation (TNF-α, IL-6, LPS) where 11(R)-HETE increased 142–181% vs. 11(S)-HETE 81–118%) [2].

cardiac hypertrophy hypertrophic markers enantiomer potency

Clinical Prognostic Value for Acute Myocardial Infarction: 11-HETE vs. Other HETEs and EETs in CAD Patients

In a prospective cohort of 2,239 stable coronary artery disease (CAD) patients (25 with subsequent AMI within 2 years vs. 50 matched controls), baseline serum 11-HETE was significantly elevated in patients who later developed AMI (5.38 ± 1.66 ng/mL) compared to controls (4.51 ± 0.38 ng/mL, P = 0.001) [1]. The optimal cut-off value for predicting future AMI was 4.77 ng/mL for 11-HETE, yielding a hazard ratio (HR) of 5.99 (95% CI 2.55–14.10, P < 0.001), which was the highest among all HETEs tested: 12-HETE (HR 5.38, cut-off 17.39 ng/mL), 15-HETE (HR 5.11, cut-off 32.37 ng/mL), 8-HETE (HR 5.11), 9-HETE (HR 5.19), and 20-HETE (HR 5.33) [1]. 11-HETE also showed significant positive correlation with TNF-α (r = 0.271, P = 0.025) and NT-pro-BNP (r = 0.233, P = 0.048), independent of other HETEs and EETs [1]. Unlike 11,12-EET, which was not correlated with inflammatory biomarkers, 11-HETE's correlation profile supports its distinct mechanistic role.

cardiovascular biomarker acute myocardial infarction prediction oxylipin risk stratification

Biosynthetic Enzyme Specificity: CYP2C8-Dependent 11-HETE Formation vs. CYP2C9-Dependent 12-HETE Formation

Using human recombinant CYP enzymes, CYP2C8 was shown to form 11-HETE as one of its main monohydroxy metabolites from arachidonic acid (together with 13-HETE and 15-HETE), whereas CYP2C9 predominantly formed 12R-HETE and 13-HETE, with no detectable 11-HETE production [1]. This isoform selectivity provides a biosynthetic rationale for differential pathway activation: induction or inhibition of CYP2C8 selectively modulates 11-HETE and 15-HETE levels, while CYP2C9 modulation affects 12-HETE. Consistent with this, fetal human liver microsomes, which express CYP2C8 but not CYP2C9, produced 11-HETE as a detectable metabolite [1]. This contrasts with 12-HETE, which can be generated by both 12-lipoxygenase and CYP2C9, making 11-HETE a more specific probe for CYP2C8/CYP1B1 activity in complex biological systems.

CYP isoform specificity bisallylic hydroxylation eicosanoid biosynthesis

11-HETE as a Quantitative GC-MS Index of Non-Enzymatic Lipid Peroxidation: Distinct Ion Signature vs. Other HETEs

11-HETE, together with 12-HETE, 9-HETE, and 8-HETE, can be simultaneously quantified as indices of non-enzymatic lipid peroxidation using GC-MS with selected ion monitoring (SIM) [1]. Each HETE regioisomer is detected by a distinct fragment ion: 11-HETE is monitored at m/z 287, while 12-HETE, 9-HETE, and 8-HETE are detected at m/z 301, 259, and 271, respectively [1]. This chromatographic and mass spectrometric resolution enables specific quantification of 11-HETE without interference from co-eluting regioisomers. The assay is linear over 1–250 ng range with correlation coefficients >0.99 [1]. Among the non-enzymatically formed HETEs, racemic 11-HETE has been specifically validated as increased in both in vitro (ferrous ammonium sulfate-induced lipid peroxidation in rat brain homogenates) and in vivo (CCl4-induced liver peroxidation) models, establishing it as a preferred analyte for studies where non-enzymatic vs. enzymatic AA oxidation must be distinguished .

lipid peroxidation GC-MS quantification oxidative stress biomarker

Optimal Application Scenarios for 11-Hydroxyicosa-5,8,12,14-tetraenoic Acid (11-HETE) Based on Verified Differentiation Evidence


CYP1B1 Allosteric Activation and Cardiac Hypertrophy Mechanistic Studies

Researchers investigating CYP1B1-mediated cardiac hypertrophy should procure enantiopure 11(S)-HETE (CAS 54886-50-9) rather than the racemic (±)11-HETE mixture (CAS 73804-65-6), as only the (S)-enantiomer allosterically activates CYP1B1 catalytic activity (1.5-fold Vmax increase at 10 nM) [1]. The racemic product contains ~50% inactive (R)-enantiomer, which does not increase CYP1B1 Vmax at any concentration tested and fails to induce ANP or β-MHC hypertrophic markers [1]. For dose-response experiments measuring CYP1B1 EROD activity in recombinant enzyme or human liver microsome systems, 11(S)-HETE at 10–100 nM produces a concentration-dependent activation (107–183% of control), enabling robust pharmacodynamic modeling [1].

Oxylipin Biomarker Panels for Cardiovascular Risk Stratification

Clinical lipidomics laboratories developing targeted LC-MS/MS panels for secondary prevention of acute myocardial infarction (AMI) in stable CAD patients should include 11-HETE as a core analyte, based on its superior hazard ratio (HR 5.99, 95% CI 2.55–14.10, P < 0.001 at cut-off ≥4.77 ng/mL) relative to 12-HETE (HR 5.38), 15-HETE (HR 5.11), and 20-HETE (HR 5.33) for predicting 2-year AMI onset [1]. 11-HETE also independently correlates with both TNF-α (r = 0.271) and NT-pro-BNP (r = 0.233), providing orthogonal inflammatory and myocardial stress information not captured by EETs such as 11,12-EET [1]. For absolute quantification, deuterated (±)11-HETE-d8 should be used as the internal standard [2].

CYP2C8 vs. CYP2C9 Phenotyping in Drug Metabolism Studies

In pharmaceutical research requiring differentiation of CYP2C8 from CYP2C9 activity, 11-HETE measurement provides a pathway-selective readout, as human recombinant CYP2C8 produces 11-HETE as a main monohydroxy metabolite while CYP2C9 does not [1]. This contrasts with 12-HETE, which is ambiguously produced by both 12-LOX and CYP2C9. Using 11-HETE as a CYP2C8/CYP1B1-specific endpoint enables unambiguous interpretation of CYP isoform inhibition or induction in human hepatocyte or liver microsome assays. The racemic (±)11-HETE standard (CAS 73804-65-6) is adequate for these analytical applications where chiral resolution is not required [1].

Non-Enzymatic Lipid Peroxidation Quantification in Oxidative Stress Models

For investigators quantifying lipid peroxidation via GC-MS in tissue homogenates or biological fluids, 11-HETE (m/z 287 SIM) should be included alongside 12-HETE (m/z 301), 9-HETE (m/z 259), and 8-HETE (m/z 271) as a validated index of non-enzymatic arachidonic acid oxidation [1]. The racemic (±)11-HETE standard is appropriate for this application because non-enzymatic oxidation produces racemic products, and the GC-MS method does not distinguish enantiomers [1]. 11-HETE levels have been shown to increase in both in vitro (FAS-induced rat brain homogenate peroxidation) and in vivo (CCl4-induced rat liver peroxidation) models, confirming its responsiveness across experimental systems [2].

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